molecular formula C10H9NO6 B2994405 Dimethyl 4-nitroisophthalate CAS No. 69048-70-0

Dimethyl 4-nitroisophthalate

Cat. No. B2994405
CAS RN: 69048-70-0
M. Wt: 239.183
InChI Key: IFGRLSNABSJUIU-UHFFFAOYSA-N
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Description

Dimethyl 4-nitroisophthalate is a chemical compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a molecular weight of 239.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photochemical Transformation Studies

Dimethyl 4-nitroisophthalate, a derivative of dimethyl phthalate (DMP), has been studied in the context of photochemical transformations. In a study by Lei et al. (2018), the photochemical transformation of DMP with N(iii)(NO2-/HONO/H2ONO+) was investigated. This research is significant for understanding the behavior of such compounds in atmospheric conditions. The study found that major transformation products included dimethyl 4-nitrophthalate, among others (Lei et al., 2018).

Metal-Organic Frameworks for CO2 Capture

This compound has applications in the synthesis of metal-organic frameworks (MOFs) for carbon dioxide capture. Cui et al. (2020) synthesized a microporous MOF using a 4-substituted isophthalate linker with a nitro group for the adsorptive capture of CO2. This research highlights the potential of such compounds in environmental applications, particularly in addressing climate change-related challenges (Cui et al., 2020).

Nanoporous Lanthanide-Carboxylate Frameworks

Research by Chen et al. (2010) on nanoporous lanthanide-carboxylate frameworks utilized 5-nitroisophthalic acid, which is structurally similar to this compound. These frameworks feature metal-organic structures with potential applications in photoluminescence and adsorption processes (Chen et al., 2010).

Boron Neutron Capture Therapy

This compound is also relevant in the field of medical research. Kahl and Li (1996) synthesized a boronated phthalocyanine using a related compound for potential use in boron neutron capture therapy, a novel approach to cancer treatment (Kahl & Li, 1996).

Synthesis of Complex Chemical Structures

The compound has been used in the synthesis of complex chemical structures. Otsuji et al. (1969) described the reaction of dimethyl 4-nitrophthalate in various chemical processes, demonstrating its versatility in organic synthesis (Otsuji et al., 1969).

Safety and Hazards

Dimethyl 4-nitroisophthalate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

dimethyl 4-nitrobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGRLSNABSJUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-formyl-4-nitrobenzoate (1.5 g, 7.18 mmol) in formic acid (2 mL) was added hydrogen peroxide (2.5 mL, 30% in water). The reaction mixture was stirred at r.t. for 16 h. Additional hydrogen peroxide (2.5 mL, 30% in water) was added, and the reaction mixture stirred at r.t. for 8 h before being concentrated in vacuo. The residue was dissolved in 2% HCl in MeOH (40 mL). The solution was stirred at 70° C. for 4 days, then concentrated in vacuo. The residue was dissolved in DCM (10 mL), and the solution washed with aqueous sat. NaHCO3 (2×10 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (1.52 g, 87%) as a colourless oil. δH (CDCl3) 8.43 (1H, s), 8.29 (1H, dd, J 1.8 and 8.6 Hz), 7.92 (1H, d, J 8.3 Hz), 3.99 (3H, s), 3.95 (3H, s). LCMS (ES+) 240.0 (M+H)+, RT 1.80 minutes (Method 12).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
87%

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